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Compound of Interest |

Compound Name: 2-(3-Chlorophenyl)thiophene
CAS No.: 59156-10-4
Cat. No.: B8793011

Get Quote

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a
cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to
the benzene ring allows it to act as a bioisostere, yet its unique electronic properties, including
the ability of the sulfur atom to engage in hydrogen bonding and other non-covalent
interactions, offer distinct advantages in modulating pharmacokinetic and pharmacodynamic
profiles.[3] Thiophene derivatives are integral to a wide array of approved therapeutics,
demonstrating a broad spectrum of biological activities including anti-inflammatory,
antimicrobial, anticancer, and antipsychotic effects.[4] The versatility of the thiophene scaffold
allows for facile substitution at various positions, enabling chemists to fine-tune molecular
properties to optimize efficacy and safety. This guide focuses on 2-(3-
chlorophenyl)thiophene, a specific derivative that combines the thiophene core with a
chlorinated phenyl ring, a common moiety in pharmacologically active compounds.

Physicochemical and Structural Properties

2-(3-Chlorophenyl)thiophene possesses the molecular formula C10H7CIS. A comprehensive
summary of its calculated physicochemical properties is presented in Table 1. Experimentally
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determined values for properties such as melting and boiling points are not readily available in
the reviewed literature.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)thiophene

Property Value Source
Molecular Formula C10H7CIS (Calculated)
Molecular Weight 194.68 g/mol (Calculated)
CAS Number 59156-10-4 [5]

Canonical SMILES ;FCC(:CC:ClCZ:CC:CSZ) (Structure)
IUPAC Name 2-(3-chlorophenyl)thiophene (Nomenclature)

Synthesis of 2-(3-Chlorophenyl)thiophene

The creation of the biaryl C-C bond between the thiophene and chlorophenyl rings is most
effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura
and Stille couplings are the preeminent methods for this transformation due to their high
efficiency, mild reaction conditions, and broad functional group tolerance.[6][7]

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary and logical disconnection pathways for the
synthesis of 2-(3-chlorophenyl)thiophene, both relying on palladium-catalyzed cross-
coupling.
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Caption: Retrosynthetic analysis for 2-(3-chlorophenyl)thiophene.

Representative Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling

While a specific, detailed protocol for the synthesis of 2-(3-chlorophenyl)thiophene is not
extensively documented in the literature, a representative procedure can be adapted from well-
established methods for similar biaryl syntheses.[8][9] The Suzuki-Miyaura reaction, coupling 2-
bromothiophene with 3-chlorophenylboronic acid, is a highly effective approach.

Materials:

2-Bromothiophene

e 3-Chlorophenylboronic acid

o Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a])
» Base (e.g., Potassium carbonate, Sodium carbonate, or Cesium carbonate)

e Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

 Inert gas (Argon or Nitrogen)

Experimental Workflow:
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Caption: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Methodology:

e Reagent Setup: To a flame-dried round-bottom flask, add 3-chlorophenylboronic acid (1.1
equivalents), a base such as potassium carbonate (2.0 equivalents), and 2-bromothiophene
(1.0 equivalent).

 Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas
(Argon or Nitrogen) three times to ensure an oxygen-free environment.

e Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Toluene and Water,
4:1) via cannula. Add the palladium catalyst, such as Pd(PPhs)a (0.02-0.05 equivalents),
under a positive pressure of inert gas.

e Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

e Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS) until the starting material is consumed
(typically 4-24 hours).

o Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude oil or
solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to
yield the pure 2-(3-chlorophenyl)thiophene.

Structural Elucidation and Characterization

The identity and purity of synthesized 2-(3-chlorophenyl)thiophene are confirmed using
standard analytical techniques. While specific spectra for this compound are not readily
available, the expected spectral characteristics can be reliably predicted based on extensive
data from analogous structures.[2][10][11]

Table 2: Predicted Spectroscopic Data for 2-(3-Chlorophenyl)thiophene
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Expected Features

1H NMR

Thiophene Protons (3H): Three signals in the
aromatic region (~7.0-7.5 ppm). Protons
adjacent to the sulfur and the phenyl group will
show characteristic doublet of doublets splitting
patterns. Phenyl Protons (4H): Four signals in
the aromatic region (~7.2-7.6 ppm). A singlet or
narrow triplet for the proton between the two
chloro-meta positions, and complex multiplets
for the others.

13C NMR

Thiophene Carbons (4C): Four signals, with the
carbon attached to the phenyl group being the
most downfield (~140-145 ppm). Phenyl
Carbons (6C): Six signals, with the carbon
bearing the chlorine atom appearing around 134
ppm and the carbon attached to the thiophene

ring around 135-140 ppm.

Mass Spec. (El)

Molecular lon (M*): A prominent peak at m/z =
194. Isotope Peak (M+2): A significant peak at
m/z = 196, approximately one-third the intensity
of the M+ peak, which is characteristic of a
monochlorinated compound. Fragmentation:
Likely loss of CI, SH, or C2H2S fragments.

IR Spectroscopy

C-H stretching (aromatic): Peaks above 3000
cm~1, C=C stretching (aromatic): Peaks in the
1400-1600 cm~1* region. C-S stretching
(thiophene): Peaks around 600-800 cm~1. C-CI
stretching: A strong peak in the 1000-1100 cm™1

region.

Applications in Medicinal Chemistry and Drug

Development
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While specific biological activities for 2-(3-chlorophenyl)thiophene itself are not widely
reported, its structural motifs are present in numerous compounds of pharmacological interest.
The thiophene core is a privileged scaffold, and the 3-chlorophenyl group is a common
substituent in many active pharmaceutical ingredients (APIs) designed to enhance binding
affinity or modulate metabolic stability.

¢ As a Synthetic Intermediate: 2-(3-Chlorophenyl)thiophene serves as a valuable building
block for more complex molecules. The thiophene ring can be further functionalized, for
example, through electrophilic substitution at the 5-position, to introduce other
pharmacophores.[1]

o Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors feature a biaryl core. The 2-
phenylthiophene structure can mimic the hinge-binding motifs of ATP-competitive inhibitors.

o Anti-inflammatory and Anticancer Potential: Numerous thiophene derivatives have
demonstrated potent anti-inflammatory and anticancer properties.[2][4] The combination of
the thiophene and chlorophenyl moieties suggests that this compound could be a starting
point for developing novel agents in these therapeutic areas. For instance, related structures
have been investigated as inhibitors of enzymes crucial for tumor progression.[5]

Conclusion

2-(3-Chlorophenyl)thiophene is a structurally significant molecule that embodies the
convergence of two key pharmacophores in modern drug discovery. While detailed
experimental data for this specific compound is sparse in public literature, its synthesis is
readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura
cross-coupling reaction. Its characterization relies on standard spectroscopic techniques, with
predictable spectral patterns. The true value of 2-(3-chlorophenyl)thiophene for researchers
and drug development professionals lies in its potential as a versatile synthetic intermediate for
the creation of more complex, biologically active molecules, particularly in the fields of oncology
and inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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